![molecular formula C12H8FN3OS B2785156 3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 326097-91-0](/img/structure/B2785156.png)
3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of similar compounds involves a base-catalyzed two-step formation via a Knoevenagel condensation . The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines were dissolved in isopropanol, and concentrated HCl was added. The mixtures were refluxed for 12–48 h, allowed to reach room temperature, and water was added to precipitate out the products .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using 1H-NMR and 13C-NMR spectra . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the reaction involves a base-catalyzed two-step formation of 2-arylidene cyanomethyl 1,3-benzothiazoles via a Knoevenagel condensation between 2-cyanomethyl-1,3-benzothiazol and aldehydes, followed by [4+1] cycloaddition of benzoyl cyanide .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, a yellow solid with a melting point of 326–328 °C was obtained in one synthesis .Scientific Research Applications
4-F-TDP has been studied for its potential applications in various scientific fields. It has been shown to have potential as an anti-cancer agent, as it has exhibited cytotoxic activity against several cancer cell lines. It has also been studied for its potential as an antiviral agent, as it has shown antiviral activity against several viruses, including HIV-1 and influenza A. Additionally, 4-F-TDP has been studied for its potential to inhibit the growth of bacteria, as it has been shown to be effective against several antibiotic-resistant strains of bacteria. Finally, 4-F-TDP has been studied for its potential to be used in the treatment of neurodegenerative diseases, as it has been shown to protect neurons from damage and death.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit activity againstMycobacterium tuberculosis .
Mode of Action
It’s worth noting that the structure-activity relationships of similar compounds suggest that different aromatic, aryl, and alkyl substitutions at certain positions of the molecule can influence its activity .
Biochemical Pathways
It’s worth noting that similar compounds have been found to exhibit antitubercular activity, suggesting they may interact with biochemical pathways relevant to the growth and survival of mycobacterium tuberculosis .
Pharmacokinetics
Potent compounds from similar series have been found to have a clogp value less than 4 and molecular weight less than 400, which are favorable properties for maintaining drug-likeness during lead optimization .
Result of Action
Similar compounds have been found to display in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis .
Action Environment
It’s worth noting that the activity of similar compounds can be influenced by the presence of different halogen atoms on the phenyl ring .
Advantages and Limitations for Lab Experiments
The advantages of using 4-F-TDP in laboratory experiments include its relatively low cost, its ease of synthesis, and its potential for use in a variety of scientific fields. Additionally, 4-F-TDP has been shown to be relatively stable under laboratory conditions, making it an ideal compound for use in experiments.
However, there are some limitations to using 4-F-TDP in laboratory experiments. For example, 4-F-TDP is a relatively new compound and its exact mechanism of action is not yet fully understood, making it difficult to predict the effects of its use in experiments. Additionally, 4-F-TDP has been shown to have some toxic effects, including cytotoxicity and genotoxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of 4-F-TDP. First, further research is needed to better understand its exact mechanism of action and to identify potential targets for its use in various scientific fields. Additionally, further research is needed to better understand the toxic effects of 4-F-TDP and to identify potential methods of mitigating these effects. Finally, further research is needed to identify potential new uses for 4-F-TDP, such as in the treatment of neurodegenerative diseases, as well as to identify possible new derivatives of 4-F-TDP that may be more effective or have fewer side effects.
Synthesis Methods
4-F-TDP is synthesized by a two-step process involving the reaction of 4-fluorophenyl isothiocyanate and 1,3-diaminopropane. In the first step, 4-fluorophenyl isothiocyanate is reacted with 1,3-diaminopropane in the presence of a base to form the intermediate, 4-fluorophenyl thienopyrimidine. In the second step, the intermediate is reacted with a halogenating agent, such as bromine, to form 4-F-TDP. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and can be carried out at room temperature.
Safety and Hazards
properties
IUPAC Name |
3-amino-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3OS/c13-8-3-1-7(2-4-8)9-5-18-11-10(9)12(17)16(14)6-15-11/h1-6H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWGPDNPKTVSTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

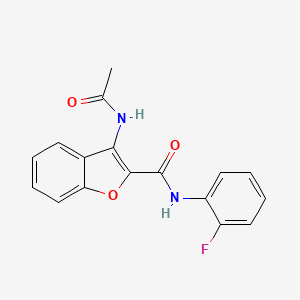
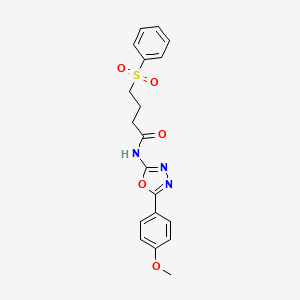
![(11Z)-N-(3-chlorophenyl)-11-[(3,5-dimethylphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2785079.png)
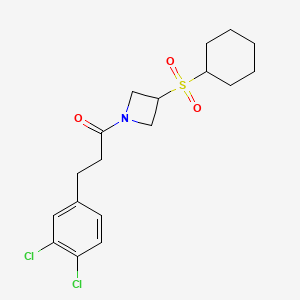
![[(3-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2785082.png)
![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2785084.png)

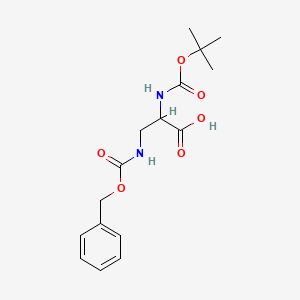
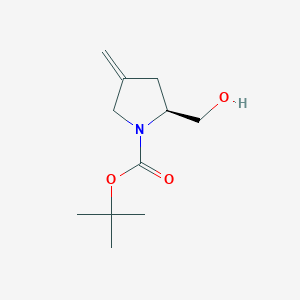
![4-[2-(4-chlorophenyl)acetyl]-1-(2-methylbenzyl)-1H-pyrrole-2-carbonitrile](/img/structure/B2785089.png)
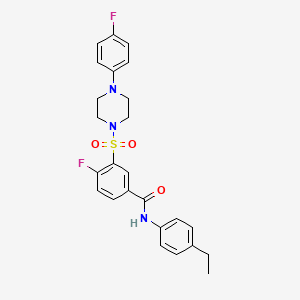
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2785091.png)
![7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2785095.png)
![ethyl [4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2785096.png)